molecular formula C17H28O4 B1263866 Rubrynolide

Rubrynolide

Cat. No. B1263866
M. Wt: 296.4 g/mol
InChI Key: VXZFZXZSRWYUBE-ARFHVFGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubrynolide is a natural product found in Sextonia rubra with data available.

Scientific Research Applications

Antifungal and Antitermitic Properties

  • Rubrynolide, isolated from the wood of the Amazonian tree Sextonia rubra, has demonstrated significant antifungal properties. Research indicates that it is effective against a variety of pathogenic fungi and also exhibits cytotoxicity toward NIH-3T3 mammalian fibroblast cells (Rodrigues et al., 2010). Additionally, rubrynolide has been found to have termiticidal activity, providing natural protection against termites, and is a promising candidate for replacing synthetic termiticides (Rodrigues et al., 2011).

Chemical Synthesis and Structural Analysis

  • The stereoselective total synthesis of rubrynolide has been successfully achieved, which is crucial for further research and potential applications. Key steps in this synthesis include Evans alkylation and asymmetric CBS reduction (Madda et al., 2014). The structure of rubrynolide was first proposed in a study on Nectandra rubra, laying the foundation for further biochemical investigations (Franca et al., 1977).

Molecular Analysis and Imaging

  • Advanced molecular analysis techniques, such as TOF-SIMS MS/MS imaging, have been utilized for the in situ characterization of biosynthetic intermediates of rubrynolide in Sextonia rubra. This approach provides insights into the plant metabolite production in wood tissues and the biosynthetic pathways involved (Fu et al., 2019). Furthermore, tandem mass spectrometry imaging has also been applied for the same purpose, revealing specific localization of rubrynolide in certain cells of the tree (Fu et al., 2018).

properties

Product Name

Rubrynolide

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

(3S,5R)-5-dec-9-ynyl-3-[(2R)-2,3-dihydroxypropyl]oxolan-2-one

InChI

InChI=1S/C17H28O4/c1-2-3-4-5-6-7-8-9-10-16-12-14(17(20)21-16)11-15(19)13-18/h1,14-16,18-19H,3-13H2/t14-,15+,16+/m0/s1

InChI Key

VXZFZXZSRWYUBE-ARFHVFGLSA-N

Isomeric SMILES

C#CCCCCCCCC[C@@H]1C[C@@H](C(=O)O1)C[C@H](CO)O

Canonical SMILES

C#CCCCCCCCCC1CC(C(=O)O1)CC(CO)O

synonyms

rubrynolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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